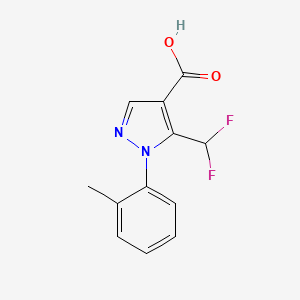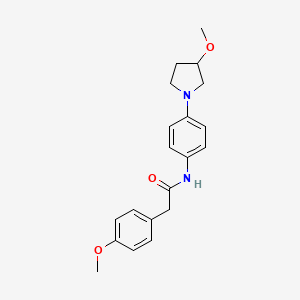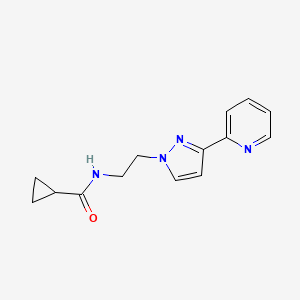
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, involves various strategies that utilize pyridine and pyrazole as core building blocks. For instance, studies have demonstrated the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, indicating the versatility of pyrazole-based compounds in chemical synthesis (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques have provided detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of such compounds, contributing to a better understanding of their chemical behavior and reactivity.
Chemical Reactions and Properties
Pyrazole derivatives engage in a wide range of chemical reactions, including cycloadditions, substitutions, and transformations, which are essential for the synthesis of complex organic molecules. For example, the [3+2] cycloaddition reactions have been extensively studied for the synthesis of pyrazolo[1,5-a]pyridines, showcasing the reactivity of these compounds toward constructing heterocyclic structures (Yang et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, often involve reactions with various binucleophiles and amino alcohols leading to good yields. The structural determination is typically achieved through spectroscopic methods such as NMR, IR, and elemental analyses. Such studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and other fields (Yıldırım, Kandemirli, & Akçamur, 2005).
Biological Activities
Pyrazole derivatives have been explored for various biological activities. For instance, studies on novel pyrazolopyrimidines derivatives have shown potential as anticancer and anti-inflammatory agents. The investigation into these compounds' structure-activity relationship (SAR) reveals insights into optimizing their pharmacological profiles (Rahmouni et al., 2016).
Another area of interest is the exploration of pyrazole derivatives as inhibitors of bacterial and fungal enzymes. This includes the synthesis of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the compound's potential in treating tuberculosis (Jeankumar et al., 2013).
Advanced Materials
- Pyrazole derivatives also show promise in the development of advanced materials. For example, the luminescence properties of certain pyrazole-based compounds have been investigated for potential applications in optical materials and sensors. These studies highlight the ability of pyrazole derivatives to sensitize the emission of lanthanides, which could be beneficial in designing new luminescent materials (Tang, Tang, & Tang, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-5-11)16-8-10-18-9-6-13(17-18)12-3-1-2-7-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFRFRNKAQNMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
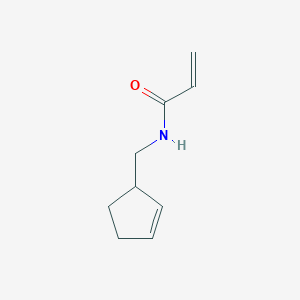
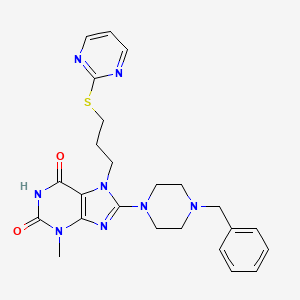
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
